E-5-(2-iodovinyl)-2'-deoxyuridine is a synthetic nucleoside analogue that exhibits antiviral properties, particularly against herpes simplex virus and Epstein-Barr virus. This compound belongs to a class of 5-substituted 2'-deoxyuridines, which are designed to interfere with viral replication by mimicking natural nucleosides.
E-5-(2-iodovinyl)-2'-deoxyuridine is classified as an antiviral agent, specifically targeting viral DNA synthesis. It is structurally related to other nucleoside analogues such as E-5-(2-bromovinyl)-2'-deoxyuridine and has been studied for its efficacy in inhibiting viral replication in various cell lines infected with herpes viruses and Epstein-Barr virus .
The synthesis of E-5-(2-iodovinyl)-2'-deoxyuridine typically involves the introduction of the iodovinyl group at the 5-position of the deoxyuridine base. The general synthetic route includes:
Technical details regarding specific reagents and conditions can vary, but typically involve controlled environments to ensure high yields and purity .
E-5-(2-iodovinyl)-2'-deoxyuridine undergoes several important chemical reactions:
These reactions are crucial for its antiviral activity against herpes simplex virus and other related viruses .
The mechanism of action of E-5-(2-iodovinyl)-2'-deoxyuridine involves several steps:
This mechanism has been shown to be effective in vitro, demonstrating significant inhibition rates against various herpes viruses .
E-5-(2-iodovinyl)-2'-deoxyuridine has several notable applications in scientific research:
Its broad applications underscore its significance in virology and medicinal chemistry research .
IVDU (molecular formula: C₉H₁₁IN₂O₅; molecular weight: 354.10 g/mol) features a stereospecific E (trans) configuration at the vinyl iodide moiety, which is essential for antiviral activity. The planar structure mimics the natural substrate deoxythymidine, differing through substitution of the methyl group at the 5-position of uracil with an iodovinyl group. This bioisosteric replacement allows IVDU to function as a substrate for viral thymidine kinase (TK) while creating steric and electronic perturbations that disrupt viral DNA replication upon incorporation [1] [4].
Key physicochemical properties include:
Comparative structural analysis reveals that IVDU maintains the 2'-deoxyribose conformation critical for phosphorylation and DNA incorporation, while the C5 modification sterically exceeds bromovinyl or chlorovinyl analogs, contributing to its potent chain-terminating effects [1] [7].
Table 1: Structural Comparison of Antiviral Nucleoside Analogs
Compound | 5-Substituent | Molecular Weight (g/mol) | HSV-1 IC₅₀ (μM) | |
---|---|---|---|---|
Thymidine (natural) | CH₃ | 242.2 | Not applicable | |
5-Iodo-2'-deoxyuridine (IDU) | I | 354.1 | 10-20 | |
(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) | Br-CH=CH- | 307.1 | 0.005-0.01 | |
IVDU | I-CH=CH- | 354.1 | 0.002-0.005 | |
Carbocyclic IVDU | I-CH=CH- (carbocyclic sugar) | 336.1 | 0.5 | [1] [4] [7] |
IVDU emerged from systematic structure-activity investigations of pyrimidine nucleosides during the 1970-80s, building upon the foundational discovery of 5-iodo-2'-deoxyuridine (IDU, idoxuridine) as the first clinically useful antiviral nucleoside [4] [5]. Researchers led by De Clercq at the Rega Institute identified that substituting the 5-iodo group of IDU with an E-configured vinyl halide dramatically enhanced both potency and selectivity against HSV-1. This breakthrough stemmed from rational drug design targeting the unique substrate specificity of HSV-1 thymidine kinase [1] [6].
The discovery process revealed:
Initial clinical investigations with IDU established the viability of nucleoside analogs for antiviral therapy, but revealed significant host toxicity due to non-selective incorporation into mammalian DNA. IVDU and related vinylhalide derivatives represented the second generation designed to overcome this limitation through virus-specific activation [5].
IVDU became a paradigm for targeted antiviral design, demonstrating three fundamental principles that guided subsequent nucleoside analog development:
Viral Enzyme Specificity: IVDU undergoes preferential phosphorylation by HSV-1 thymidine kinase (TK) at concentrations 5,000-10,000-fold lower than required for host cell TK activation. This selective activation creates therapeutic index unattainable with earlier analogs like IDU [6] [7].
Metabolic Trapping: Once phosphorylated, the monophosphate form accumulates in infected cells due to inefficient processing by cellular kinases. This "phosphorylation trap" concentrates the active form specifically in virus-infected cells [1] [2].
Dual Antiviral Mechanisms: IVDU incorporation into viral DNA causes:
Table 2: Incorporation and Antiviral Effects of IVDU in HSV-1 Infected Cells
Parameter | IVDU | Carbocyclic IVDU | |
---|---|---|---|
Viral DNA synthesis inhibition | 0.2 μM | 0.5 μM | |
Cellular DNA synthesis inhibition | 20-80 μM | >50 μM | |
Incorporation into viral DNA | High | 7-10-fold lower | |
DNA strand breakage | Significant | None observed | |
Primary antiviral mechanism | DNA incorporation + chain termination | Competitive inhibition | [1] |
These properties established IVDU as a critical tool for probing viral biochemistry and inspired the design of numerous successors, including ganciclovir and penciclovir. Research demonstrated that minor structural variations (e.g., carbocyclic sugars, fluorination at 2'-position) could dramatically alter metabolic stability and subcellular distribution [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7